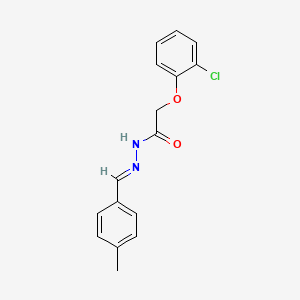
3-(Methylthio)decanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)decanal is an organic compound with the molecular formula C11H22OS. It is known for its distinctive sulfurous, green vegetative, and fatty odor, making it a valuable component in the flavors and fragrances industry . This compound imparts a warm roasted fatty chicken depth nuance and is useful in enhancing the flavors of vegetables like broccoli and cabbage, as well as fruits such as cucumber and watermelon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)decanal can be achieved through several methods. One common approach involves the conjugate addition of methanethiol to α,β-unsaturated aldehydes, which directly affords the corresponding 3-methylthioalkanals . Another method starts from 1-undecen-4-ol, which undergoes oxidation and transformation of its hydroxyl group to yield this compound . The reaction conditions typically involve the use of catalysts such as ruthenium and reagents like benzyl chloride and sodium methyl mercaptide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the standards required for its application in flavors and fragrances .
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)decanal undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce sulfoxides or sulfones, while reduction can yield alcohols .
Scientific Research Applications
3-(Methylthio)decanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylthio)decanal primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylthio)butanal
- 3-(Methylthio)-1-hexanol
- 3-(Methylthio)propyl isothiocyanate
- Methyl 3-(methylthio)propionate
Uniqueness
Compared to its similar compounds, 3-(Methylthio)decanal stands out due to its longer carbon chain, which contributes to its unique odor profile and enhanced stability. This makes it particularly valuable in applications requiring a strong and lasting sulfurous, green vegetative, and fatty aroma .
Properties
CAS No. |
1256932-15-6 |
|---|---|
Molecular Formula |
C11H22OS |
Molecular Weight |
202.36 g/mol |
IUPAC Name |
3-methylsulfanyldecanal |
InChI |
InChI=1S/C11H22OS/c1-3-4-5-6-7-8-11(13-2)9-10-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
WZRMFIROSHXUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12039536.png)
![4-((5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12039543.png)

![2-Butyl-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12039548.png)
![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B12039550.png)
![4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12039558.png)
![1-allyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12039560.png)
![[4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12039565.png)

![2-(2-chlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12039577.png)
![4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12039584.png)
